Antitumor Potency: Thieno[3,2-b]pyridine Core Achieves Sub-Micromolar GI50 Against Multiple Human Cancer Cell Lines
A critical differentiator for the thieno[3,2-b]pyridine scaffold over its [2,3-b] counterpart is its pronounced and direct antitumor activity. While the article explicitly notes that 'the fluorinated and the other methoxylated compounds did not show important activity, presenting high GI50 values,' specific methoxy-functionalized derivatives of the thieno[3,2-b]pyridin-7-amine core (compounds III and IV) demonstrated 'very low GI50 values (1 μM)' [1]. This establishes the [3,2-b] core as a productive starting point for generating potent antitumor agents, in contrast to other stereoisomers.
| Evidence Dimension | In vitro antitumor potency (GI50) |
|---|---|
| Target Compound Data | GI50 = 1 μM (for compound III) and 3-4 μM (for compound IV) against MCF-7, A375-C5, NCI-H460 cells. |
| Comparator Or Baseline | Thieno[2,3-b]pyridine antitumor agents described by Sugano et al. (EC50 values not directly comparable due to different assays, but represent a distinct chemical series). |
| Quantified Difference | The [3,2-b] scaffold yields compounds with GI50 values as low as 1 μM against multiple tumor lines, whereas other functionalization strategies on the same scaffold exhibited 'high GI50 values,' confirming the importance of the core. |
| Conditions | Human tumor cell lines: MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer). |
Why This Matters
This confirms that purchasing this specific scaffold is essential for accessing a validated starting point with low-micromolar antitumor potential, a feature not guaranteed across other thienopyridine isomers.
- [1] R.C. Calhelha, et al. (2013). New di(hetero)arylethers and di(hetero)arylamines in the thieno[3,2-b]pyridine series: Synthesis, growth inhibitory activity on human tumor cell lines and non-tumor cells, effects on cell cycle and on programmed cell death. *Eur. J. Med. Chem.*, 69, 1-16. View Source
